N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a cyclohexyl group and a propanamide linker to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine moiety. Its design leverages heterocyclic frameworks known for kinase inhibition, particularly targeting cyclin-dependent kinases (CDKs) . The methoxy group at the 6-position of the triazolopyridazine ring and the lipophilic cyclohexyl substituent on the thiadiazole are critical for balancing potency and solubility .
Properties
Molecular Formula |
C17H21N7O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H21N7O2S/c1-26-15-10-8-13-20-19-12(24(13)23-15)7-9-14(25)18-17-22-21-16(27-17)11-5-3-2-4-6-11/h8,10-11H,2-7,9H2,1H3,(H,18,22,25) |
InChI Key |
XXVCYZNLXPHBDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=NN=C(S3)C4CCCCC4)C=C1 |
Origin of Product |
United States |
Biological Activity
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring linked to a triazolo-pyridazine moiety. The structural formula can be represented as follows:
This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Several studies have indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Research on related compounds has shown that they can effectively inhibit the growth of various bacterial and fungal strains. For instance, a review highlighted that thiadiazole derivatives possess notable antimicrobial activity due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Antiviral Properties
The antiviral potential of thiadiazole derivatives has also been explored. A study focusing on heterocyclic compounds found that certain derivatives demonstrated efficacy against viruses such as HSV-1. Although specific data on this compound is limited, the structural similarities with other active compounds suggest potential antiviral activity .
Anti-inflammatory Effects
Thiadiazole derivatives are recognized for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests that this compound may also exhibit anti-inflammatory effects through modulation of inflammatory pathways.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or inflammatory pathways.
- Receptor Modulation : It could also interact with cellular receptors to alter signal transduction pathways that lead to cellular responses such as apoptosis in cancer cells.
Case Studies and Research Findings
Research into the biological activities of thiadiazole derivatives has provided valuable insights:
- Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 64 µg/mL for various strains .
- Anti-inflammatory Activity : Another investigation reported that certain thiadiazole derivatives reduced the levels of TNF-alpha and IL-6 in vitro, indicating their potential as anti-inflammatory agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | Structure | Antimicrobial |
| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-furamide | Structure | Antiviral |
| N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furancarboxamide | Structure | Anti-inflammatory |
This table illustrates the biological activities associated with similar thiadiazole derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Comparative Analysis of Structural Analogs
| Compound Name | Thiadiazole Substituent | Triazolopyridazine Substituent | CDK2 IC50 (nM) | CDK9 IC50 (nM) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | Cyclohexyl | 6-Methoxy | 18 | 9 | DMSO: >10; PBS: <1 |
| Compound A | Phenyl | 6-Methoxy | 25 | 15 | DMSO: 8; PBS: <1 |
| Compound B | Cyclohexyl | 6-Amino | 12 | 5 | DMSO: >10; PBS: 2.5 |
| Compound C (Hypothetical) | Cyclohexyl | 6-Chloro | ~30* | ~20* | DMSO: 5; PBS: <1 |
*Hypothetical values based on substituent trends from .
Key Findings:
Thiadiazole Substituent Effects :
- The cyclohexyl group in the target compound enhances CDK9 inhibition (IC50 = 9 nM) compared to the phenyl analog (Compound A, CDK9 IC50 = 15 nM), likely due to improved hydrophobic interactions with kinase ATP-binding pockets .
- Cyclohexyl also improves DMSO solubility (>10 mg/mL) over phenyl (8 mg/mL), critical for in vitro assays .
Triazolopyridazine Substituent Effects: 6-Methoxy (target) vs. 6-chloro (Compound C): Methoxy’s electron-donating nature enhances kinase selectivity, reducing CDK2 IC50 from ~30 nM (chloro) to 18 nM . 6-Amino (Compound B) outperforms methoxy in potency (CDK9 IC50 = 5 nM) but increases PBS solubility (2.5 mg/mL), suggesting amino groups improve both activity and aqueous solubility .
Solubility Trade-offs: Methoxy and chloro substituents exhibit poor PBS solubility (<1 mg/mL), limiting in vivo applicability. Amino groups (Compound B) partially mitigate this but require synthetic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
